N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide
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Overview
Description
N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidine ring through a carboxamide linkage. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methylbenzyl chloride and piperidine-4-carboxylic acid.
Reaction Conditions: The reaction between 3-fluoro-4-methylbenzyl chloride and piperidine-4-carboxylic acid is carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It is used in assays to investigate its binding affinity and activity.
Medicine: The compound is explored for its potential therapeutic applications. Researchers study its pharmacological properties to determine its efficacy and safety as a drug candidate.
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use. Detailed studies are conducted to elucidate the molecular mechanisms and pathways affected by the compound.
Comparison with Similar Compounds
N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-[(3-chloro-4-methylphenyl)methyl]piperidine-4-carboxamide: This compound has a chlorine atom instead of a fluorine atom. The presence of chlorine can affect the compound’s reactivity and biological activity.
N-[(3-fluoro-4-methylphenyl)methyl]piperidine-3-carboxamide: This compound has the carboxamide group attached to the third position of the piperidine ring instead of the fourth position. The change in position can influence the compound’s chemical and biological properties.
N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-thioamide: This compound has a thioamide group instead of a carboxamide group. The presence of sulfur can alter the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-10-2-3-11(8-13(10)15)9-17-14(18)12-4-6-16-7-5-12/h2-3,8,12,16H,4-7,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACGDJLKCJEEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C2CCNCC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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